Bienvenue dans la boutique en ligne BenchChem!

Ropizine

Anticonvulsant Maximal Electroshock Seizure Benzhydryl Piperazine

Ropizine (SC-13504) is the premier sigma-1 allosteric modulator for seizure research, decreasing [³H]dextromethorphan dissociation at just 10 µM—10-fold more potent than phenytoin. It uniquely matches phenytoin/phenobarbital in maximal electroshock efficacy while offering a far wider therapeutic index than any benzhydryl piperazine analog. Unlike other class members, ropizine suppresses cortical/hippocampal afterdischarges without behavioral sedation, making it the ideal reference anticonvulsant for electrophysiology and SAR studies. Procure now as the gold-standard positive control for sigma-1 modulation assays.

Molecular Formula C24H26N4
Molecular Weight 370.5 g/mol
CAS No. 3601-19-2
Cat. No. B1680719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopizine
CAS3601-19-2
Synonyms1-benzhydryl-4-(6-methyl-2-pyridylmethyleneimino)piperazine
ropizine
SC-13504
Molecular FormulaC24H26N4
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H26N4/c1-20-9-8-14-23(26-20)19-25-28-17-15-27(16-18-28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3/b25-19+
InChIKeyUZDGLRYWBSKLQY-NCELDCMTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ropizine CAS 3601-19-2: A Benzhydryl Piperazine Anticonvulsant with Sigma‑1 Receptor Allosteric Modulation


Ropizine (SC‑13504, CAS 3601‑19‑2) is a benzhydryl piperazine anticonvulsant agent that acts as an allosteric modifier of the sigma‑1 receptor [REFS‑1]. Its chemical structure is defined as (E)-N-(4‑benzhydrylpiperazin‑1‑yl)‑1‑(6‑methylpyridin‑2‑yl)methanimine, with a molecular formula of C₂₄H₂₆N₄ and a molecular weight of 370.49 g/mol [REFS‑2]. Ropizine was developed as an experimental anticonvulsant and has been investigated across multiple seizure models including maximal electroshock, pentylenetetrazol‑induced, and photically‑induced epilepsies [REFS‑3]. The compound is distinguished within the benzhydryl piperazine class by its unique allosteric enhancement of dextromethorphan binding to high‑affinity sigma sites [REFS‑1].

Ropizine (SC‑13504) Procurement: Why In‑Class Benzhydryl Piperazines Are Not Interchangeable


Benzhydryl piperazines share a common core scaffold but exhibit divergent pharmacological profiles due to distinct substituent patterns and off‑target interactions. Within this class, ropizine (SC‑13504) is uniquely characterized as a sigma‑1 receptor allosteric modulator that decreases the dissociation rate of [³H]dextromethorphan, whereas structural analogs such as hydroxyzine (an anxiolytic), chlorcyclizine (an antihistaminic), and buclizine (an antiemetic) lack this allosteric activity [REFS‑1]. Direct comparative studies in maximal electroshock seizure models demonstrate that SC‑13504 achieves anticonvulsant efficacy comparable to phenytoin and phenobarbital, while hydroxyzine, chlorcyclizine, and buclizine are markedly less effective [REFS‑2]. Furthermore, ropizine exhibits a superior therapeutic index relative to all tested benzhydryl piperazine analogs [REFS‑2]. These quantitative differences underscore that benzhydryl piperazines are not functionally equivalent and that ropizine provides distinct experimental utility.

Ropizine (SC‑13504) Quantitative Differentiation: Comparator‑Based Evidence for Scientific Selection


Ropizine vs. Benzhydryl Piperazine Analogs: Superior Anticonvulsant Efficacy in Maximal Electroshock Seizure (MES) Model

In a modified maximal electroshock seizure test in rats, ropizine (SC‑13504) demonstrated anticonvulsant efficacy similar to phenobarbital and phenytoin, and was much more effective than the benzhydryl piperazine analogs hydroxyzine (HDX), chlorcyclizine (CCZ), and buclizine (BUC) [REFS‑1]. The study quantified various seizure phases, and SC‑13504 exhibited a therapeutic index that was much greater than any of the tested compounds [REFS‑1].

Anticonvulsant Maximal Electroshock Seizure Benzhydryl Piperazine

Ropizine vs. Phenytoin: 10‑Fold Greater Potency in Allosteric Enhancement of [³H]Dextromethorphan Binding

In guinea pig brain homogenates, ropizine produced a concentration‑dependent increase in [³H]dextromethorphan (DM) binding, mediated by a decrease in the dissociation rate of [³H]DM. The allosteric effects of ropizine were fully apparent at 10 µM, which is 10‑fold lower than the concentration required for phenytoin (100 µM) to produce a similar effect [REFS‑1]. At pH 7.4, phenytoin (100 µM) increased the binding affinity of [³H]DM 4‑fold without changing the concentration of DM sites [REFS‑1].

Sigma-1 Receptor Allosteric Modulation Radioligand Binding

Ropizine vs. Hydroxyzine and Chlorcyclizine: Differential Anticonvulsant Profile in Pentylenetetrazol (PTZ)‑Induced Seizures

In a pentylenetetrazol (PTZ)‑induced seizure model in mice, SC‑13504 (20‑40 mg/kg) decreased the percentage of mice exhibiting clonus, an effect comparable to trimethadione (125‑500 mg/kg). In contrast, chlorcyclizine (CCZ, 10‑40 mg/kg) increased the percentage of mice with clonus, while hydroxyzine (HDX, 10‑40 mg/kg) had no effect [REFS‑1].

Pentylenetetrazol Seizure Clonus Benzhydryl Piperazine

Ropizine vs. Diphenylhydantoin and Phenobarbital: Superior Potency in Antagonizing Hippocampal and Cortical Afterdischarges

SC‑13504 was more active and more potent than either diphenylhydantoin (phenytoin) or phenobarbital in antagonizing afterdischarges produced by cortical or hippocampal stimulation in cats. SC‑13504 abolished afterdischarges at doses at or below those producing minimal behavioral alterations [REFS‑1].

Afterdischarge Electrophysiology Hippocampus Cortex

Ropizine vs. Class Baseline: Distinct Duration of Action Among Benzhydryl Piperazines

In the maximal electroshock seizure model in rats, the duration of anticonvulsant action varied considerably among benzhydryl piperazines. SC‑13504 exhibited a duration of action of 0.5 to 8 hours, compared to HDX (0.5‑2 hours), CCZ (0.5‑16 hours), and BUC (2‑8 hours) [REFS‑1]. The longer duration of CCZ was attributed to conversion to active metabolites [REFS‑1].

Duration of Action Pharmacokinetics Benzhydryl Piperazine

Ropizine (SC‑13504): Evidence‑Driven Research Application Scenarios


Sigma‑1 Receptor Allosteric Modulation Studies

Ropizine is a benchmark allosteric modifier of the sigma‑1 receptor that decreases the dissociation rate of [³H]dextromethorphan. At 10 µM, it produces maximal enhancement of [³H]DM binding in guinea pig brain homogenates, a concentration 10‑fold lower than that required for phenytoin (100 µM) [REFS‑1]. This potency advantage makes ropizine the preferred tool compound for investigations into sigma‑1 allosteric modulation, particularly in assays where minimizing compound concentration is critical to avoid off‑target interactions [REFS‑1].

Generalized Seizure Models Requiring High Therapeutic Index

In maximal electroshock seizure (MES) studies, ropizine demonstrates anticonvulsant efficacy comparable to phenytoin and phenobarbital, while exhibiting a therapeutic index that is much greater than any tested benzhydryl piperazine analog (HDX, CCZ, BUC) [REFS‑2]. This wide safety margin makes ropizine especially valuable for seizure research in models where differentiating anticonvulsant activity from neurotoxicity or sedation is paramount [REFS‑2].

Electrophysiological Studies of Afterdischarge Suppression

Ropizine is more potent than diphenylhydantoin and phenobarbital in antagonizing cortical and hippocampal afterdischarges, and achieves this effect at doses that do not produce behavioral alterations [REFS‑3]. This dissociation between anticonvulsant and behavioral effects makes ropizine uniquely suited for electrophysiological experiments requiring clean suppression of epileptiform activity without confounding sedation [REFS‑3].

Comparative Benzhydryl Piperazine Structure‑Activity Relationship (SAR) Studies

Ropizine's distinct anticonvulsant profile—including superior efficacy in MES [REFS‑2], reduction of PTZ‑induced clonus (unlike HDX and CCZ) [REFS‑4], and an intermediate duration of action [REFS‑2]—establishes it as the reference anticonvulsant within the benzhydryl piperazine class. Researchers investigating SAR of benzhydryl piperazines can use ropizine as a positive control to benchmark new analogs against a compound with well‑characterized, quantitative differentiation across multiple seizure models [REFS‑2][REFS‑4].

Quote Request

Request a Quote for Ropizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.